Arginine Hydrochloride

Overview

Description

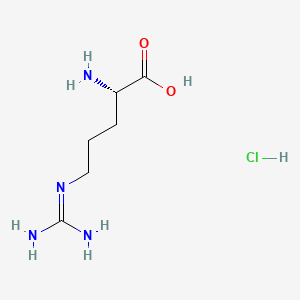

Arginine Hydrochloride is a salt of arginine, which is a semi-essential amino acid . Arginine is the amino acid with the formula (H2N)(HN)CN(H)(CH2)3CH(NH2)CO2H . The molecule features a guanidino group appended to a standard amino acid framework . At physiological pH, the carboxylic acid is deprotonated (-CO2-) and both the amino and guanidino groups are protonated, resulting in a cation .

Synthesis Analysis

Arginine and its salts are highly effective in enhancing protein refolding and solubilization, suppressing protein–protein interaction and aggregation, and reducing the viscosity of high concentration protein formulations . It is recommended to add Arginine along with glutamate as a counterion to high concentration protein formulations on top of sugars or polyols to counterbalance the negative effects of Arginine Hydrochloride .

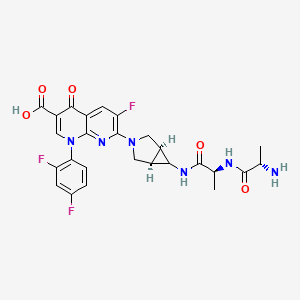

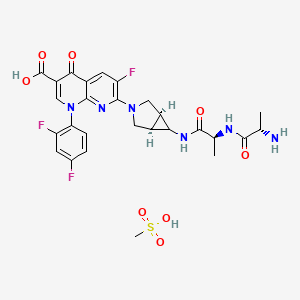

Molecular Structure Analysis

Arginine has a unique chemical structure that includes an amino acid main chain, a guanidinium group, and a counter ion . The chemical formula of Arginine Hydrochloride is C6H14N4O2.HCl .

Chemical Reactions Analysis

Arginine is a known chaotrope, able to prevent misfolding and aggregation of proteins . The study demonstrated that Arginine Hydrochloride significantly reduced the light-induced aggregation of the four IgG1 mAbs under the International Conference on Harmonization (ICH) light condition .

Physical And Chemical Properties Analysis

Arginine Hydrochloride is a white, odorless solid . It has a molecular weight of 210.66 . The melting point is between 218-220°C . The pH value is 5.7 .

Scientific Research Applications

Antiviral Effects Against SARS-CoV-2

- Scientific Field : Virology

- Summary of Application : Ethyl lauroyl arginine hydrochloride (ELAH), a derivative of arginine hydrochloride, has been studied for its antiviral effects against SARS-CoV-2 .

- Methods of Application : In vitro and in vivo assays were used to investigate the antiviral effects of ELAH. The pseudovirus VSV-SARS-CoV-2 was inhibited with an EC50 of 15 micrograms/ml, with complete inhibition achieved at 110 micrograms/ml .

- Results : Intranasal administration of the Wuhan strain of SARS-CoV-2 treated in vitro with ELAH inhibited the disease symptoms caused by the virus in a Syrian hamster model compared to that caused by the same dose of virus treated in vitro with medium alone .

Cardiovascular System Diseases

- Scientific Field : Cardiology

- Summary of Application : L-arginine, a form of arginine hydrochloride, has been studied for its effectiveness in treating cardiovascular system diseases such as hypertension, atherosclerosis, and coronary heart disease .

- Methods of Application : L-arginine supplementation was used in individuals with cardiovascular diseases .

- Results : The review demonstrates a favourable effect of supplementation with L-arginine depending on mitochondrial oxidative phosphorylation processes and biochemical indices in groups of individuals with low and high capacity of adaptation to hypoxia .

Protein Formulations

- Scientific Field : Biochemistry

- Summary of Application : Arginine Hydrochloride is highly effective in enhancing protein refolding and solubilization, suppressing protein–protein interaction and aggregation, and reducing viscosity of high concentration protein formulations .

- Methods of Application : Arginine Hydrochloride is used as an excipient in therapeutic protein formulations .

- Results : Arginine Hydrochloride has been used in research and 20 approved protein injectables .

Cardiovascular Diseases

- Scientific Field : Cardiology

- Summary of Application : L-arginine, a form of arginine hydrochloride, has been studied for its effectiveness in treating cardiovascular diseases such as hypertension, pulmonary hypertension, preeclampsia, angina, and MELAS (mitochondrial encephalomyopathy, lactic acidosis, and stroke-like episodes) syndrome .

- Methods of Application : L-arginine supplementation was used in individuals with cardiovascular diseases .

- Results : L-arginine supplementation was reported to restore normal endothelial function in both normotensive and hypertensive patients with microvascular angina .

Erectile Dysfunction

- Scientific Field : Urology

- Summary of Application : A 2019 review of 10 studies found that taking arginine supplements in doses ranging from 1.5–5 grams daily significantly improved erectile dysfunction, compared with a placebo or no treatment .

- Methods of Application : Arginine supplements were taken in doses ranging from 1.5–5 grams daily .

- Results : Arginine supplements significantly improved erectile dysfunction .

Improving Blood Flow

- Scientific Field : Physiology

- Summary of Application : By increasing nitric oxide production, L-arginine may improve blood flow to muscles during exercise, allowing for better oxygen and nutrient delivery .

- Methods of Application : L-arginine supplementation was used to improve blood flow .

- Results : A study published in the Journal of Applied Physiology found that L-arginine supplementation improved exercise capacity in individuals with stable cardiovascular disease .

Hypoxia

- Scientific Field : Physiology

- Summary of Application : L-arginine has been studied for its effectiveness in conditions accompanied by different-origin hypoxia .

- Methods of Application : L-arginine supplementation was used in individuals with conditions associated with hypoxia .

- Results : The review demonstrates a favourable effect of supplementation with L-arginine depending on mitochondrial oxidative phosphorylation processes and biochemical indices in groups of individuals with low and high capacity of adaptation to hypoxia .

Regulation of Vascular Function and Blood Flow

- Scientific Field : Cardiovascular Physiology

- Summary of Application : Arginine is involved in the regulation of vascular function and blood flow. Supplementation may improve high blood pressure .

- Methods of Application : Arginine supplements were taken to improve vascular function and blood flow .

- Results : An analysis of studies showed that arginine lowered both systolic and diastolic blood pressure .

Safety And Hazards

Future Directions

Arginine and its salts have been used in research and 20 approved protein injectables . The use of Arginine as a viscosity reducer and protein stabilizer in high concentration formulations will be the inevitable future trend of the biopharmaceutical industry for subcutaneous administration . Arginine-rich peptide-based inhibitors of amyloid-beta and tau aggregation are being researched, as well as further modulatory roles which could reduce proteopathic cytotoxicity, in the context of therapeutic development for Alzheimer’s Disease .

properties

IUPAC Name |

(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N4O2.ClH/c7-4(5(11)12)2-1-3-10-6(8)9;/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);1H/t4-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWTQSFXGGICVPE-WCCKRBBISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)O)N)CN=C(N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C[C@@H](C(=O)O)N)CN=C(N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26982-20-7 | |

| Record name | Poly(L-arginine) hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26982-20-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID20883650 | |

| Record name | L-(+)-Arginine monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20883650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Arginine Hydrochloride | |

CAS RN |

15595-35-4, 1119-34-2 | |

| Record name | Arginine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15595-35-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Arginine, monohydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1119-34-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Arginine Hydrochloride [USAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001119342 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-(+)-Arginine monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20883650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-arginine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.052 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ARGININE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F7LTH1E20Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

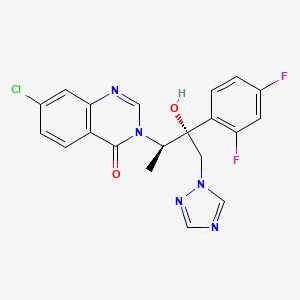

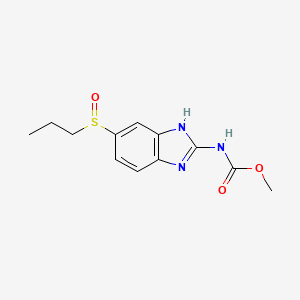

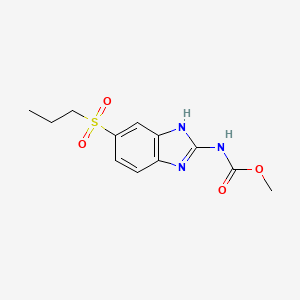

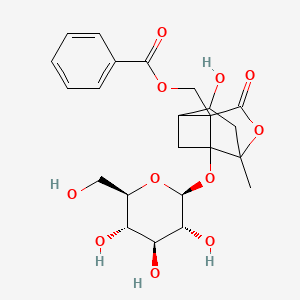

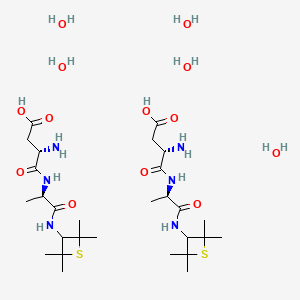

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.